tert-butyl (4S)-4-[(2-methylcyclopropyl)carbamoyl]-1,3-thiazolidine-3-carboxylate
Description
Tert-butyl (4S)-4-[(2-methylcyclopropyl)carbamoyl]-1,3-thiazolidine-3-carboxylate is a synthetic organic compound featuring a unique thiazolidine ring. This chemical is noteworthy for its chiral center at the 4th position of the thiazolidine ring, giving it the (4S) configuration. Its molecular architecture combines the thiazolidine ring, a tert-butyl ester group, and a 2-methylcyclopropyl carbamoyl moiety. This complex structure equips it with distinct physical and chemical properties valuable in various scientific fields.
Properties
IUPAC Name |
tert-butyl (4S)-4-[(2-methylcyclopropyl)carbamoyl]-1,3-thiazolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3S/c1-8-5-9(8)14-11(16)10-6-19-7-15(10)12(17)18-13(2,3)4/h8-10H,5-7H2,1-4H3,(H,14,16)/t8?,9?,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKWGRPSWASDOU-UDNWOFFPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1NC(=O)C2CSCN2C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC1NC(=O)[C@H]2CSCN2C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiazolidine Formation
Starting Material: : 1,3-thiazolidine is synthesized via the reaction of cysteine with formaldehyde under mild acidic conditions.
Carbamoylation
Intermediate: : The primary amine group on the 4-position of the thiazolidine ring undergoes carbamoylation with 2-methylcyclopropyl isocyanate.
Reaction Conditions: : This is typically carried out in an organic solvent like dichloromethane at room temperature with a base such as triethylamine to neutralize the hydrogen chloride byproduct.
Esterification
Tert-butyl Ester Group: : Finally, the carboxylic acid functionality at the 3-position is esterified using tert-butyl alcohol in the presence of a catalyst like sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial-scale production utilizes flow chemistry for continuous synthesis. High-pressure reactors optimize reaction times and yields while minimizing byproducts.
Chemical Reactions Analysis
Types of Reactions
Oxidation
The thiazolidine ring can be oxidized using peracids or ozone, transforming it into a sulfoxide or sulfone.
Reduction
Selective reduction at the carbamoyl group using lithium aluminum hydride leads to the corresponding amine.
Substitution
Halogenation or nucleophilic substitution reactions can occur at the cyclopropyl ring with reagents like halogens or organometallics.
Common Reagents and Conditions
Oxidizing Agents: : Peracids, ozone
Reducing Agents: : Lithium aluminum hydride, sodium borohydride
Substitution Reagents: : Halogens (chlorine, bromine), Grignard reagents
Major Products
Sulfoxides and Sulfones: : From oxidation of the thiazolidine ring
Primary Amines: : From reduction of the carbamoyl group
Halo-substituted Cyclopropyl Derivatives: : From substitution reactions
Scientific Research Applications
Tert-butyl (4S)-4-[(2-methylcyclopropyl)carbamoyl]-1,3-thiazolidine-3-carboxylate has diverse applications in chemistry, biology, medicine, and industry:
Chemistry: : As a chiral building block in asymmetric synthesis, influencing the stereochemistry of target molecules.
Biology: : Serving as a probe in enzymatic studies due to its specific stereochemistry and reactive functional groups.
Medicine: : Exploring its potential as a pharmacophore in drug design, particularly for anti-inflammatory and antimicrobial agents.
Industry: : Utilized in the synthesis of fine chemicals and as an intermediate in agrochemical production.
Mechanism of Action
Molecular Targets and Pathways
The compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups. For instance, the carbamoyl group can form hydrogen bonds with enzyme active sites, modulating their activity. The tert-butyl ester provides steric hindrance, affecting the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Unique Features
The combination of a thiazolidine ring with a cyclopropyl carbamoyl group makes it unique in terms of steric and electronic properties.
The presence of a chiral center at the 4th position imparts stereospecificity in biological interactions.
Similar Compounds
Thiazolidine-2,4-dione: : Known for its role in antidiabetic drugs (e.g., rosiglitazone).
Cyclopropylamine derivatives: : Used in pharmaceuticals for their bioactivity.
Carbamoyl derivatives: : Common in various pharmaceuticals for modulating drug-receptor interactions.
By understanding the detailed chemistry and applications of tert-butyl (4S)-4-[(2-methylcyclopropyl)carbamoyl]-1,3-thiazolidine-3-carboxylate, we appreciate its significance in scientific research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
